L-Isoleucine hydroChloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

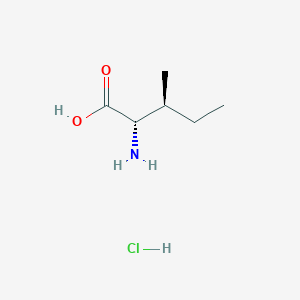

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVTQSWZCBVSL-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584089 | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17694-98-3 | |

| Record name | L-Isoleucine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of L Isoleucine Hydrochloride As a Fundamental Research Subject

L-Isoleucine hydrochloride serves as a crucial model compound in various scientific disciplines due to its well-defined chemical structure and biological relevance. Researchers utilize it to probe fundamental molecular interactions and dynamics.

A significant area of investigation involves the use of this compound in thermodynamic studies. For instance, research has explored the thermodynamic properties, such as apparent molar volume and volume transfer properties, of L-isoleucine in aqueous solutions of thiamine (B1217682) hydrochloride. researchgate.net These studies, conducted at varying temperatures, provide insights into solute-solvent and solute-solute interactions, which are critical for understanding the behavior of amino acids in biological systems and have applications in pharmacology and food processing. researchgate.net

Furthermore, this compound is a key substrate in kinetic studies. The oxidation kinetics of this compound by reagents like sodium N-bromobenzenesulphonamide have been investigated to elucidate reaction mechanisms. tubitak.gov.tr Such studies reveal dependencies on reactant concentrations and the medium's dielectric constant, offering a deeper understanding of the chemical reactivity of amino acids. tubitak.gov.tr

In the field of analytical chemistry and structural biology, this compound has been instrumental. Detailed solid-state NMR spectroscopy studies, specifically utilizing 35/37Cl isotopes, have been performed on this compound among other amino acid hydrochlorides. acs.orgfigshare.com This research provides valuable data on the chlorine electric field gradient and chemical shift tensors, which are intimately related to the local molecular and electronic structure around the chloride ion. acs.org These findings are not merely academic; they offer a basis for understanding chloride ion binding environments in complex biological systems like ion transport channels. acs.org

Overview of Scholarly Inquiry into Isoleucine Derivatives in Chemical and Biochemical Sciences

The scientific community's interest extends beyond the basic hydrochloride salt to a diverse range of L-isoleucine derivatives. These modified molecules are synthesized to enhance specific properties or to serve as tools for exploring complex biological processes.

One area of active research is the synthesis and application of N-acyl and N-alkyl derivatives. N-methyl-L-isoleucine hydrochloride, for example, is valued in biochemical research as a building block in peptide synthesis and as a substrate in enzyme assays to study kinetics and metabolic pathways. chemimpex.com Another innovative derivative, N-lactoyl-isoleucine, has been investigated as a highly soluble alternative to canonical isoleucine in cell culture media. nih.gov This is particularly important for developing highly concentrated feed formulations for bioprocesses that produce therapeutic proteins, where the low solubility of standard amino acids can be a limiting factor. nih.gov

Researchers are also exploring isoleucine derivatives for their potential therapeutic applications. A notable example is 4-hydroxy-isoleucine, a nonproteinogenic amino acid first identified in fenugreek seeds, and its derivatives. researchgate.netexplorationpub.com Computational and experimental studies are being conducted to evaluate these compounds as potential anti-diabetic agents by targeting enzymes like α-glucosidase, α-amylase, and aldose reductase. researchgate.netexplorationpub.comresearchgate.net Similarly, novel N-aryl isoleucine derivatives have been synthesized and evaluated as ligands for the angiotensin II AT2 receptor, which could serve as starting points for the development of new drugs. nih.gov

The synthesis of novel peptide and amide derivatives of L-isoleucine is another fertile ground for research. Methods have been developed for the amidation of both the carboxyl and amino groups of L-isoleucine to create new mono- and bis-amide derivatives, expanding the library of available compounds for various chemical and biological screenings. acgpubs.org

Historical Development of Research Perspectives on L Isoleucine Chemistry

Chemoenzymatic and Microbial Synthetic Routes for L-Isoleucine and its Derivatives

The industrial production of L-isoleucine predominantly relies on microbial fermentation, a cost-effective and environmentally benign approach. nih.govacs.org Metabolic engineering and optimization of fermentation processes are central to achieving high yields and stereochemical purity.

Biocatalytic Approaches in L-Isoleucine Production and Stereocontrol

Biocatalysis leverages the high selectivity of enzymes to produce specific stereoisomers of amino acids. In the context of L-isoleucine, which has two chiral centers, controlling stereochemistry is paramount.

Chemoenzymatic strategies combine chemical synthesis with enzymatic reactions to achieve high stereoselectivity. For instance, a method for producing the four diastereomers of isoleucine involves the chemical conversion of a single enantiomer of 2-methylbutyraldehyde (B44139) into an isoleucine hydantoin (B18101). google.com This is followed by a stereoselective enzymatic hydrolysis step catalyzed by a hydantoinase, which selectively converts a specific hydantoin diastereomer into the corresponding N-carbamoyl-isoleucine. google.com This approach allows for the production of individual isoleucine diastereomers in high stereochemical purity. google.com

Another chemoenzymatic route to D-allo-isoleucine involves the synthesis of an epimeric mixture of L-isoleucine and D-alloisoleucine derivatives, followed by selective enzymatic hydrolysis using the enzyme alcalase. researchgate.net This process allows for the recovery of the D-allo stereoisomer with excellent diastereomeric excess and yield. researchgate.net Furthermore, enzymes like L-isoleucine dioxygenase can be used to synthesize derivatives such as 4-hydroxy-L-isoleucine from L-isoleucine. google.com

The biosynthesis of L-isoleucine in microorganisms like Escherichia coli begins with the deamination of L-threonine, a reaction catalyzed by the enzyme threonine dehydratase (encoded by the ilvA gene). nih.govacs.org Enhancing the efficiency of this pathway while mitigating competing metabolic routes is a key strategy. Researchers have successfully increased L-isoleucine production by inactivating metabolic pathways that degrade its precursor, L-threonine. nih.govacs.org A simplified, alternative route is the citramalate (B1227619) pathway, which has been engineered in E. coli to bypass the complex canonical threonine pathway, leading to significantly higher L-isoleucine titers. acs.orgdoi.org

Fermentation-based Production Systems and Optimization

Microbial fermentation is the primary method for the industrial-scale production of L-isoleucine, with Corynebacterium glutamicum and Escherichia coli being the most commonly used microorganisms. nih.govnih.gov Optimization of fermentation conditions is critical for maximizing yield and productivity.

Key factors influencing L-isoleucine production include the composition of the culture medium and the feeding strategy during fermentation. enlivenarchive.org Various carbon sources have been tested, with glucose and sucrose (B13894) often proving to be effective. enlivenarchive.orgnih.gov For example, in one study with Brevibacterium flavum, using glucose as the carbon source was found to be optimal. enlivenarchive.org Another study with E. coli identified sucrose as the best initial carbon source, while a glucose solution was the most suitable for fed-batch cultivation. nih.gov

Nitrogen sources, such as ammonium (B1175870) sulfate (B86663) and corn steep liquor, are also crucial components of the fermentation medium. enlivenarchive.orgnih.gov Optimization of the medium composition through statistical methods has led to significant increases in L-isoleucine production. enlivenarchive.org For instance, optimizing the seed and fermentation culture media for a Brevibacterium flavum strain increased the L-isoleucine titer to 35.26 g/L in a 5L fermenter. enlivenarchive.org Similarly, systematic metabolic engineering of E. coli, including the use of the citramalate pathway and fed-batch fermentation, achieved a production of 56.6 g/L. acs.org

Process parameters such as dissolved oxygen (DO), pH, and inoculum concentration are also tightly controlled. enlivenarchive.orgnih.gov A DO-stat feeding strategy, where the feed rate is controlled to maintain a constant DO level, has been shown to enhance L-isoleucine production. enlivenarchive.orgnih.gov In one case, maintaining the DO level at 30% resulted in the highest biomass and L-isoleucine production in an E. coli fermentation. nih.gov Additionally, fed-batch strategies using a complete nutrient medium have been employed to overcome decreases in cell vitality in later stages of fermentation, boosting L-isoleucine concentration. cnif.cn

| Microorganism | Key Optimization Strategy | Carbon Source(s) | L-Isoleucine Titer | Reference |

| Brevibacterium flavum KM011 | Optimized seed and fermentation media; 5L fermenter | Glucose | 35.26 g/L | enlivenarchive.org |

| Escherichia coli | Optimized initial carbon source and DO-stat feeding | Sucrose (initial), Glucose (feed) | Not specified for final titer | nih.gov |

| Escherichia coli | Citramalate pathway, fed-batch fermentation; 10-L bioreactor | Glucose | 56.6 g/L | acs.org |

| Corynebacterium glutamicum | Three-stage total nutrient fed-batch strategy | Not specified | 36.8 g/L | cnif.cn |

| Escherichia coli NXU102 | Inactivation of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY) | Not specified | 7.48 g/L | nih.govacs.org |

| Bacterial Isolate UAF AF12 | Screening of locally isolated bacteria | Not specified | 6.1 g/L | fspublishers.orgresearchgate.net |

Chemical Synthesis Pathways for this compound and Related Analogs

While microbial routes dominate industrial production, chemical synthesis provides access to a wide array of L-isoleucine derivatives and analogs that are not accessible through biological pathways. These methods are crucial for research and the development of novel pharmaceuticals.

Esterification and Amidation Reactions for Protected L-Isoleucine Forms

The carboxylic acid and amino groups of L-isoleucine can be readily modified through standard organic reactions. Esterification is a common strategy to protect the carboxyl group, facilitating further reactions. For example, L-Isoleucine methyl ester hydrochloride is an amino acid derivative used in chemical synthesis. scbt.combiocompare.com

Amidation of the carboxyl group yields isoleucine amides. L-Isoleucine amide hydrochloride is a derivative used in peptide and protein synthesis, as well as in research on metabolic pathways. chemimpex.com The synthesis of these amides often requires the protection of the amino group, typically with a tert-butoxycarbonyl (Boc) group. The protected L-isoleucine can then be reacted with an amine in the presence of coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to form the amide bond. researchgate.net Subsequent deprotection of the amino group yields the desired amide. researchgate.net

More recent methods focus on the direct amidation of unprotected amino acids to create more efficient and sustainable processes. A borate (B1201080) ester, B(OCH₂CF₃)₃, has been shown to facilitate the direct amidation of various unprotected α-amino acids, including isoleucine, with a range of amines. rsc.org Another approach involves the cesium carbonate-promoted direct amidation of unactivated esters, although yields can be lower for sterically hindered amino acids like isoleucine. acs.org A metal- and base-free method using only water as a solvent has also been developed for the direct amidation of esters. nih.gov

N-Alkylation and Other Site-Specific Functional Group Modifications

Modification of the amino group via N-alkylation is a valuable tool in medicinal chemistry and peptide drug design, as it can confer useful properties to the resulting molecules. monash.edu Traditional methods for N-alkylation include reductive amination or nucleophilic substitution with alkyl halides, which can suffer from poor selectivity and atom economy. d-nb.info

Modern catalytic strategies offer more sustainable alternatives. A powerful ruthenium-catalyzed method enables the direct N-alkylation of α-amino acid esters and amides with alcohols, producing water as the only byproduct and proceeding with excellent retention of stereochemistry. d-nb.info A similar catalytic approach allows for the direct N-alkylation of unprotected α-amino acids with alcohols, offering a highly selective and atom-economic route to N-alkylated products. nih.govresearchgate.net The use of protecting groups, such as sulfonamides, can also enhance the acidity of the N-H bond, permitting deprotonation and subsequent alkylation under basic conditions. monash.edu

Enantioselective and Diastereoselective Synthetic Strategies for Isoleucine Scaffolds

The construction of complex molecular scaffolds based on isoleucine requires precise control over its multiple stereocenters. Enantioselective and diastereoselective synthesis methods are employed to create these structures with high optical purity.

One approach involves the use of chiral phase-transfer catalysis for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters. acs.org Tandem relay catalysis, combining palladium and isothiourea catalysts, has been developed for the enantioselective synthesis of α-amino acid derivatives containing two stereogenic centers from glycine (B1666218) ester derivatives and allylic phosphates. acs.org

Diastereoselective three-component reactions of chiral Nickel(II) complexes have been utilized for the synthesis of α-amino acid derivatives, including 4-hydroxyisoleucine (B15566). oalib.com The Strecker synthesis, a classic method for amino acid production, can be performed asymmetrically. An efficient asymmetric Strecker synthesis of D-alloisoleucine has been accomplished in four steps starting from commercially available (S)-2-methyl-1-butanol. researchgate.net Similarly, the synthesis of 4-hydroxyisoleucine has been achieved via an asymmetric Strecker synthesis as a key step. google.com These advanced methods enable the construction of unique and complex isoleucine-based scaffolds for applications in drug discovery and materials science. mdpi.comnih.gov

Racemization and Epimerization Control in L-Isoleucine Derivative Synthesis

The synthesis of L-isoleucine derivatives with high stereochemical purity is a significant challenge due to the presence of two chiral centers at the α and β carbons. This structure makes isoleucine susceptible to epimerization, particularly at the α-carbon, which can lead to the formation of its diastereomer, D-alloisoleucine. rsc.orgacs.org Controlling these epimerization and racemization processes is critical, especially during reactions like peptide synthesis where the integrity of stereocenters is paramount. The propensity for epimerization is influenced by reaction conditions and the nature of protecting groups used. rsc.orgacs.org For instance, N-amido amino acids are generally more prone to racemization via oxazolone (B7731731) formation than those protected with carbamates like N-Boc or N-Fmoc. rsc.org The development of methodologies that prevent loss of stereochemical integrity is therefore a key focus in the synthetic chemistry of this compound and its derivatives.

Mechanistic and Kinetic Studies of Epimerization Processes

The epimerization of isoleucine is a widely studied phenomenon, with significant implications for fields ranging from synthetic chemistry to geochemistry. The process involves the conversion of L-isoleucine (L-Ile) to its non-proteinogenic diastereomer, D-alloisoleucine (D-aIle), proceeding until an equilibrium ratio of approximately 1.3 is reached. geologi.no Mechanistically, epimerization at the α-carbon can occur through several pathways, including the formation of 5(4H)-oxazolone (azlactone) intermediates or direct deprotonation of the α-carbon. rsc.orgacs.org

The formation of azlactones is a primary pathway for epimerization during peptide coupling reactions. acs.orgresearchgate.net These heterocyclic intermediates possess a highly acidic α-hydrogen (pKa ≈ 9), which facilitates rapid epimerization. acs.orgresearchgate.net Studies using L-isoleucine as a substrate have shown that while the initial acylation step may not cause significant racemization, the subsequent intramolecular cyclization to form the azlactone can lead to complete epimerization. acs.org Another proposed mechanism involves base-mediated racemization, where a base, which could even be a byproduct of the reaction, facilitates a deprotonation/protonation equilibrium after the oxazolone ring has formed. acs.org

Kinetic studies have revealed that the rate of isoleucine epimerization is dependent on several factors beyond time and temperature. nih.gov These include:

Position in a peptide chain : The relative rate of epimerization is significantly faster for isoleucine residues at the N-terminus of a peptide compared to those at the C-terminus or in an interior position. nih.gov

Nature of adjacent amino acids : The surrounding amino acid residues in a peptide chain can influence the rate of epimerization of a neighboring isoleucine residue. cdnsciencepub.com For example, leucine in glycyl-L-leucylglycylglycine racemizes three times faster than in L-prolyl-L-leucylglycylglycine. cdnsciencepub.com

Hydrolysis : The rate of hydrolysis of peptide bonds competes with and affects the rate of epimerization. geologi.nocdnsciencepub.com As peptides and proteins are gradually hydrolyzed, the rate of epimerization can decrease because the resulting free amino acid epimerizes more slowly than terminal residues. nih.gov

The kinetics of epimerization often follow a linear first-order model up to an alloisoleucine/isoleucine (aIle/Ile) ratio of about 0.3 to 0.45, after which the rate may change. geologi.no This complex kinetic behavior is crucial for applications like amino acid dating of fossils, where understanding these variables is essential for accurate results. geologi.nonih.gov

Table 1: Factors Influencing Isoleucine Epimerization Rate

| Factor | Observation | Relative Rate | Source |

|---|---|---|---|

| Position in Peptide | The location of the isoleucine residue within a peptide chain. | NH₂-terminal > COOH-terminal >> Interior ≥ Free Amino Acid | nih.gov |

| Adjacent Residues | The chemical nature of neighboring amino acids. | Rate is context-dependent; e.g., Gly-L-Leu-Gly-Gly racemizes 3x faster than Pro-L-Leu-Gly-Gly. | cdnsciencepub.com |

| Peptide Bond Stability | The rate of peptide bond hydrolysis. | Hydrolysis competes with epimerization, leading to a decrease in the apparent rate constant over time as free amino acids are released. | geologi.nonih.gov |

| Protecting Groups | The type of N-protecting group used in synthesis. | N-amido acids are more prone to racemization than N-carbamate (Boc, Cbz, Fmoc) protected acids. | rsc.org |

Chiral Resolution Techniques for Isoleucine Stereoisomers

Given that isoleucine has two chiral centers, it exists as four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. jst.go.jpresearchgate.net The separation of these isomers, particularly the resolution of racemic or diastereomeric mixtures resulting from synthesis or epimerization, is a critical step for obtaining stereochemically pure compounds. Various techniques have been developed for this purpose, ranging from classical chemical methods to advanced chromatographic and enzymatic approaches.

Historically, chiral resolution was accomplished using resolving agents. In 1907, formylated mixtures of L-Ile and D-Ile were resolved using brucine. semanticscholar.org Later methods involved the acetylation of isoleucine enantiomers followed by epimerization and either enzymatic resolution or resolution using chiral agents like (-)-α-fenchylamine. semanticscholar.org A more recent example of chemical resolution involves the Steglich esterification of Boc-DL-isoleucine with methyl L-mandelate, allowing for the separation of the resulting diastereomeric esters via flash-column chromatography. semanticscholar.org

Modern chromatographic techniques offer highly efficient separation of isoleucine stereoisomers. jst.go.jpresearchgate.netnih.gov A notable method involves pre-column derivatization with a chiral labeling reagent, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). One such reagent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). jst.go.jpnih.gov Derivatization of isoleucine stereoisomers with L-FDVDA allows for their separation and identification using a pentabromobenzyl-modified silica (B1680970) gel (PBr) column, a task not achievable with standard C18 columns. jst.go.jpresearchgate.net

Enzymatic resolution provides a highly stereoselective method for producing single isoleucine diastereomers. One patented method produces D-isoleucine by first converting (R)-2-methylbutyraldehyde into a diastereomeric mixture of D-isoleucine hydantoin and L-alloisoleucine hydantoin. google.com This mixture is then treated with a D-hydantoinase enzyme, which stereoselectively hydrolyzes only the D-isoleucine hydantoin to N-carbamoyl-D-isoleucine. This product can then be converted to D-isoleucine in high yield, a process that can be adapted to produce the other stereoisomers as well. google.com

Table 2: Comparison of Chiral Resolution Techniques for Isoleucine Stereoisomers

| Technique | Method | Resolving Agent / Key Component | Target Mixture | Source |

|---|---|---|---|---|

| Classical Chemical Resolution | Formation of diastereomeric salts/derivatives followed by separation. | Brucine | Formyl-DL-isoleucine | semanticscholar.org |

| Classical Chemical Resolution | Formation of diastereomeric esters followed by chromatography. | Methyl L-mandelate | Boc-DL-isoleucine | semanticscholar.org |

| Chromatographic (LC-MS) | Pre-column derivatization to form diastereomers, separated by HPLC. | L-FDVDA (chiral labeling reagent) | All four isoleucine stereoisomers | jst.go.jpresearchgate.netnih.gov |

| Enzymatic Resolution | Stereoselective enzymatic hydrolysis of a hydantoin mixture. | D-hydantoinase | D-isoleucine hydantoin and L-alloisoleucine hydantoin | google.com |

Biosynthetic Routes of L-Isoleucine in Diverse Organisms and Microorganisms

The synthesis of L-isoleucine is restricted to plants, fungi, and bacteria, as animals lack the necessary enzymatic machinery. wikipedia.org The most prevalent and well-characterized pathway begins with L-threonine. nih.gov This five-step pathway is a part of the larger superpathway for branched-chain amino acid biosynthesis, which also produces L-valine and L-leucine. nih.govbsubcyc.org

In microorganisms such as Escherichia coli and Corynebacterium glutamicum, key enzymes in this pathway include threonine deaminase (also known as threonine dehydratase), acetohydroxy acid synthase (AHAS), acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and branched-chain amino acid transaminase. wikipedia.orgacs.orgresearchgate.net The initial and committed step is the conversion of L-threonine to α-ketobutyrate, catalyzed by threonine deaminase. biorxiv.orgnih.gov This is followed by the condensation of α-ketobutyrate with pyruvate (B1213749), a reaction catalyzed by AHAS. researchgate.net

While the threonine-dependent pathway is the most common, several alternative routes for L-isoleucine biosynthesis have been identified in various microorganisms. biocyc.org For instance, a citramalate pathway has been engineered in E. coli for efficient L-isoleucine production. acs.org Some anaerobic bacteria can synthesize L-isoleucine through the carboxylation of 2-methylbutanoate. biocyc.org Furthermore, pathways originating from L-glutamate and pyruvate have also been described. biocyc.org In some Streptomyces species, an enzyme pair consisting of a PLP-linked aminotransferase and an isomerase is responsible for converting L-isoleucine to its stereoisomer, L-allo-isoleucine, which is incorporated into natural products. acs.orgnih.gov

The industrial production of L-isoleucine primarily relies on fermentation using metabolically engineered strains of Corynebacterium glutamicum and Escherichia coli. acs.orgnih.gov Genetic modifications in these organisms often target the overexpression of key biosynthetic genes and the removal of feedback inhibition to enhance production yields. nih.govgoogle.com

| Pathway Name | Starting Precursor(s) | Key Enzyme(s) | Organism(s) |

| Threonine Pathway | L-Threonine, Pyruvate | Threonine deaminase, Acetohydroxy acid synthase | Bacteria, Plants, Fungi |

| Citramalate Pathway | Acetyl-CoA, Pyruvate | Citramalate synthase, Isopropylmalate isomerase | Engineered E. coli |

| 2-Methylbutanoate Carboxylation | 2-Methylbutanoate | 3-methyl-2-oxobutanoate dehydrogenase | Anaerobic Bacteria (e.g., Methanobrevibacter) |

| Glutamate Pathway | L-Glutamate | (2S, 3S)-3-methylaspartate pathway enzymes | Certain Microorganisms |

| L-allo-Isoleucine Formation | L-Isoleucine | PLP-linked aminotransferase, Isomerase | Streptomyces species |

Catabolism and Degradation Pathways of Isoleucine

Isoleucine is unique in that its breakdown yields products that can enter both glucose and ketone body synthesis, classifying it as both a glucogenic and ketogenic amino acid. wikipedia.org The catabolic pathway initiates with the removal of the amino group and proceeds through a series of oxidative steps.

The initial step in isoleucine catabolism is a reversible transamination reaction. The amino group of L-isoleucine is transferred to α-ketoglutarate, a key intermediate in the citric acid cycle. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), yielding L-glutamate and α-keto-β-methylvalerate.

Following transamination, α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH), a large multi-enzyme complex. The reaction produces α-methylbutyryl-CoA and releases carbon dioxide. The BCKDH complex is a key regulatory point in BCAA catabolism.

The α-methylbutyryl-CoA generated by the BCKDH complex is further metabolized through a series of reactions. Ultimately, the carbon skeleton of isoleucine is cleaved into two key metabolic intermediates: propionyl-CoA and acetyl-CoA. wikipedia.org

Acetyl-CoA , being ketogenic, can be used for the synthesis of ketone bodies or fatty acids, or it can enter the citric acid cycle for complete oxidation to CO2. wikipedia.org

Propionyl-CoA is glucogenic. It is converted to succinyl-CoA, an intermediate of the citric acid cycle, which can then be used for gluconeogenesis to produce glucose. wikipedia.org

Enzymatic Regulation and Kinetic Analyses of Isoleucine-Associated Biotransformations

The biosynthesis of L-isoleucine is subject to stringent regulation to prevent its over-accumulation, which can be toxic to the cell. A primary mechanism of control is feedback inhibition, where the final product, L-isoleucine, allosterically inhibits the activity of the first enzyme in the pathway, threonine deaminase. biorxiv.orgnih.gov Kinetic studies of E. coli threonine deaminase were instrumental in the development of the concept of allosteric regulation in enzymes. biorxiv.org This enzyme typically exhibits cooperative binding of its substrate, threonine, and is potently inhibited by isoleucine. purdue.edu Interestingly, valine can act as an activator, counteracting the inhibitory effect of isoleucine. nih.govbsubcyc.org

Acetohydroxy acid synthase (AHAS), the second enzyme in the pathway, is also a key regulatory point. researchgate.net It is inhibited by all three branched-chain amino acids: valine, leucine, and isoleucine. nih.govresearchgate.net This multivalent repression ensures a balanced synthesis of these essential amino acids. nih.gov In Bacillus subtilis, the interplay between valine activation of threonine deaminase and its inhibition of AHAS allows for the continued synthesis of isoleucine even when valine levels are high. bsubcyc.org

In some organisms, the genes encoding the enzymes for isoleucine biosynthesis are organized into operons, allowing for coordinated regulation at the level of gene expression. researchgate.net For instance, in Saccharomyces cerevisiae, the expression of several isoleucine-valine biosynthetic enzymes is subject to multivalent repression by isoleucine, valine, and leucine. nih.gov

Integration of L-Isoleucine in Broader Cellular Metabolic Networks

The precursors for isoleucine biosynthesis, threonine and pyruvate, are themselves products of central carbon metabolism. Threonine is derived from the aspartate metabolic pathway, linking isoleucine synthesis to that of other amino acids like lysine (B10760008), methionine, and asparagine. acs.org Pyruvate is a key product of glycolysis.

The catabolism of isoleucine feeds directly into central energy metabolism. The production of acetyl-CoA and succinyl-CoA from isoleucine breakdown integrates its carbon skeleton into the citric acid cycle. wikipedia.org This connection allows isoleucine to serve as an energy source and a precursor for gluconeogenesis. The transamination step also links isoleucine metabolism to the cellular nitrogen balance through the synthesis of glutamate. The development of metabolically engineered microorganisms for L-isoleucine production often involves redirecting carbon flux from competing pathways, such as the lysine pathway, towards isoleucine synthesis. google.com

Regulatory Roles in Glucose Metabolism and Cellular Uptake Mechanisms

L-Isoleucine plays a significant role in the regulation of glucose metabolism, primarily by enhancing glucose uptake into cells, particularly muscle and intestinal cells. cambridge.orgchinaaminoacid.com This function is critical for maintaining blood sugar balance and providing energy. chinaaminoacid.com

Detailed Research Findings:

Studies have demonstrated that L-isoleucine stimulates glucose uptake through several mechanisms:

Enhancement of Glucose Transporters (GLUTs): Research has shown that isoleucine supplementation increases the expression and translocation of key glucose transporters. Specifically, it has been found to up-regulate GLUT1 in red muscle and GLUT4 in red, white, and intermediate muscle tissues. cambridge.orgcambridge.org In vitro studies using C2C12 myotubes have confirmed that isoleucine increases cellular glucose uptake by enhancing the protein expressions of both GLUT1 and GLUT4. cambridge.orgcambridge.org The effect of isoleucine on glucose uptake has been observed to be greater than that of leucine. cambridge.orgnih.gov

Intestinal Glucose Absorption: L-isoleucine also influences glucose absorption in the small intestine by up-regulating the expression of the sodium-glucose cotransporter 1 (SGLT-1) and GLUT2. cambridge.orgnih.gov

Insulin-Independent and -Dependent Pathways: L-isoleucine can promote glucose uptake in an insulin-independent manner. physiology.org However, it can also have an additive effect on insulin-stimulated glucose uptake, potentially via the PI3 kinase pathway. physiology.org

Inhibition of Gluconeogenesis: Beyond promoting glucose uptake, isoleucine may also contribute to lower blood sugar levels by inhibiting gluconeogenesis, the process of producing glucose from non-carbohydrate sources in the liver. chinaaminoacid.comphysiology.org This is achieved in part by down-regulating the activity of key gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). physiology.org

| Key Findings in Glucose Metabolism | Research Observations |

| Muscle Glucose Uptake | Increased by 71% in rats following oral administration of isoleucine. physiology.org |

| GLUT Transporter Expression | Supplementation enhances GLUT1 expression in red muscle and GLUT4 in various muscle types. cambridge.orgnih.gov |

| Intestinal Glucose Transporters | Up-regulates Na+/glucose co-transporter 1 and GLUT2 in the small intestine. cambridge.orgnih.gov |

| Gluconeogenesis Inhibition | Decreases the activity of hepatic G6Pase and the mRNA levels of PEPCK and G6Pase. physiology.org |

Contribution to Protein Turnover and Synthesis Dynamics

As a fundamental building block of proteins, L-isoleucine is essential for protein synthesis and turnover. wikipedia.orgnumberanalytics.com Its presence is a prerequisite for the production of a vast array of proteins necessary for growth, repair, and maintenance of body tissues. wikipedia.org

Detailed Research Findings:

Component of Proteins: L-isoleucine is incorporated into numerous proteins throughout the body. A notable example is its presence in the gamma chain of fetal hemoglobin, where it is essential for the protein's formation. wikipedia.org

Muscle Protein Synthesis: As a BCAA, isoleucine plays a role in stimulating muscle protein synthesis, which is crucial for muscle repair and recovery, particularly after physical exertion. chinaaminoacid.com This contributes to the maintenance and growth of muscle mass. chinaaminoacid.com

Cell Cycle Regulation: In cell culture studies, depriving cells of isoleucine has been shown to halt the cell cycle in the G1 phase and stop DNA synthesis. The reintroduction of L-isoleucine allows these processes to resume, highlighting its importance in cell proliferation. himedialabs.com

Precursor for Other Amino Acids: Isoleucine serves as a metabolic precursor for the synthesis of other amino acids, such as glutamine and alanine, which are also involved in various metabolic pathways, including energy generation. himedialabs.com

| Aspect of Protein Metabolism | Role of L-Isoleucine |

| Protein Structure | An essential component of many proteins, including fetal hemoglobin. wikipedia.org |

| Muscle Maintenance | Supports muscle protein synthesis, repair, and recovery. chinaaminoacid.com |

| Cell Proliferation | Necessary for the progression of the cell cycle and DNA synthesis. himedialabs.com |

| Metabolic Precursor | Can be used to synthesize other amino acids like glutamine and alanine. himedialabs.com |

Formation of Biorelevant Metabolites and Stereoisomers (e.g., L-alloisoleucine)

The catabolism of L-isoleucine results in the formation of several important metabolites. This breakdown pathway classifies isoleucine as both a glucogenic and a ketogenic amino acid, as it yields precursors for both glucose and ketone body synthesis. wikipedia.orgdrugbank.com

Detailed Research Findings:

Catabolic Pathway: The initial step in L-isoleucine catabolism is transamination, typically with alpha-ketoglutarate, to form the α-keto acid 3-methyl-2-oxopentanoate (B1228249) (also known as α-keto-β-methylvalerate, KMV). drugbank.comnih.gov This intermediate is then oxidized, and its carbon skeleton is ultimately cleaved to produce acetyl-CoA and propionyl-CoA. wikipedia.orgdrugbank.com Propionyl-CoA can be converted to succinyl-CoA, a Krebs cycle intermediate, making it glucogenic. Acetyl-CoA can enter the Krebs cycle or be used for the synthesis of ketone bodies, hence the ketogenic property. wikipedia.org

Formation of L-alloisoleucine: L-alloisoleucine is a diastereomer of L-isoleucine that is normally present in trace amounts in human plasma. wikipedia.org Its formation is a result of the metabolic processing of L-isoleucine. nih.gov Studies involving L-[1-13C]isoleucine loading in healthy individuals have shown that the transamination of L-isoleucine produces not only the expected S-3-methyl-2-oxopentanoate but also its enantiomer, R-3-methyl-2-oxopentanoate. nih.gov It is believed that L-alloisoleucine is primarily formed through the retransamination of 3-methyl-2-oxopentanoate. nih.gov The clearance of L-alloisoleucine from the plasma is considerably slower than that of L-isoleucine and its primary keto acid. nih.gov In certain metabolic disorders like maple syrup urine disease (MSUD), where the degradation of branched-chain α-keto acids is impaired, significant amounts of L-alloisoleucine accumulate in the body. nih.govnih.gov

| Metabolite | Precursor | Significance |

| 3-methyl-2-oxopentanoate (KMV) | L-Isoleucine | The initial α-keto acid formed during L-isoleucine catabolism. drugbank.comnih.gov |

| Acetyl-CoA | 3-methyl-2-oxopentanoate | A ketogenic product of isoleucine catabolism. wikipedia.orgdrugbank.com |

| Propionyl-CoA | 3-methyl-2-oxopentanoate | A glucogenic product of isoleucine catabolism. wikipedia.orgdrugbank.com |

| L-alloisoleucine | 3-methyl-2-oxopentanoate | A diastereomer of L-isoleucine formed via retransamination; a biomarker for MSUD. nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of L Isoleucine Hydrochloride

Vibrational Spectroscopy Applications (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of L-Isoleucine hydrochloride. These methods provide a detailed fingerprint of the molecule, allowing for the identification and analysis of its characteristic functional groups.

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending modes of its functional groups. In the solid state, the amino acid exists as a zwitterion, but in the hydrochloride salt form, the amino group is protonated (-NH3+) and the carboxylic acid group is in its neutral state (-COOH). This structural feature significantly influences the vibrational frequencies.

The Raman spectrum of L-isoleucine, and by extension its hydrochloride, shows characteristic bands for the ammonium (B1175870) (NH3+) group, with torsional vibrations observed around 480 cm⁻¹. mdpi.commdpi.com The C-H stretching modes of the methyl (CH3) and methylene (B1212753) (CH2) groups in the isoleucine side chain typically appear in the high-wavenumber region of the spectrum, between 2800 and 3000 cm⁻¹. researchgate.net For instance, bands around 2966 cm⁻¹ can be attributed to CH3 stretching. researchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong indicator in the infrared spectrum. In similar amino acid hydrochlorides, this band is expected in the region of 1700-1730 cm⁻¹. The deformation modes of the amino and methyl groups, as well as the rocking and twisting of the methylene groups, contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹). For example, a band at 345 cm⁻¹ in isoleucine has been assigned to the bending of the N-C-C bond. researchgate.net A combination of C-C and C-N stretching vibrations are typically observed between 920 and 1040 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Modes for L-Isoleucine and its Functional Groups This table is based on data for L-isoleucine and related amino acids, providing an expected range for the hydrochloride salt.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2800-3000 | Stretching | C-H (in CH₂, CH₃) |

| ~1700-1730 | Stretching | C=O (in COOH) |

| ~1600-1630 | Asymmetric Bending | -NH₃⁺ |

| ~1500-1550 | Symmetric Bending | -NH₃⁺ |

| ~1100-1140 | Stretching | C-N |

| ~920-1040 | Stretching | C-C |

| ~480 | Torsional Vibration | -NH₃⁺ |

High-pressure spectroscopic studies, particularly using Raman spectroscopy, are instrumental in investigating the conformational landscape and phase transitions of crystalline solids. While specific high-pressure data for this compound is not abundant, studies on L-isoleucine provide significant insights into how its structure might behave under compression. researchgate.netresearchgate.net

Research on L-isoleucine crystals has shown that they undergo pressure-induced phase transitions. researchgate.net These transitions are identified by noticeable changes in the Raman spectra, such as the appearance or disappearance of bands, and discontinuities in the wavenumber versus pressure plots. These spectral modifications are often correlated with conformational changes within the molecule or a solid-solid phase transition involving the crystal lattice. researchgate.net For instance, anomalous behavior in the Raman spectra of L-leucine, a structural isomer of isoleucine, has been observed in pressure ranges of 0-0.46 GPa and 0.8-1.46 GPa, indicating molecular rearrangements due to changes in hydrogen bonding. scispace.com It is plausible that this compound would also exhibit such pressure-induced conformational changes, potentially at different pressures due to the presence of the chloride ion and its influence on the crystal packing and hydrogen bond network.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and, importantly, for assessing its stereochemical purity.

L-Isoleucine possesses two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). NMR spectroscopy provides a straightforward method to differentiate between diastereomers, such as L-isoleucine and L-allo-isoleucine. researchgate.netrsc.org

The chemical shifts of the α-proton and α-carbon are particularly sensitive to the stereochemistry. researchgate.net Studies on various isoleucine derivatives have shown that the ¹H NMR chemical shift for the α-CH proton of the D-allo-isoleucine diastereomer consistently appears at a lower chemical shift than that for the L-isoleucine diastereomer. rsc.org Conversely, the ¹³C NMR chemical shift of the α-CH carbon for the D-allo-isoleucine derivative is typically found at a lower chemical shift compared to the L-isoleucine derivative. researchgate.net Furthermore, the ³JCH–CH coupling constants for the α-CH in the L-isoleucine diastereomer are generally larger than those in the D-allo-isoleucine diastereomer. rsc.org These distinct NMR signatures allow for the unambiguous assignment of the relative stereochemistry and can be used to assess the diastereomeric purity of a sample of this compound.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the α-Position in Isoleucine Derivatives Data is based on derivatives of L-isoleucine and D-allo-isoleucine and illustrates the principle of stereochemical differentiation.

| Diastereomer | Nucleus | Chemical Shift (ppm) Range |

| L-Isoleucine | ¹H (α-CH) | Higher Chemical Shift |

| D-allo-Isoleucine | ¹H (α-CH) | Lower Chemical Shift |

| L-Isoleucine | ¹³C (α-CH) | Higher Chemical Shift |

| D-allo-Isoleucine | ¹³C (α-CH) | Lower Chemical Shift |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For this compound, XRD analysis provides precise information on its crystal structure, including the unit cell dimensions and the conformation of the molecule in the solid state.

Multiple crystallographic studies have been performed on this compound monohydrate. researchgate.netias.ac.inias.ac.in These studies have established that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.netias.ac.in The crystal structure is stabilized by a three-dimensional network of hydrogen bonds. ias.ac.in

There are reports of at least two conformational polymorphs, often referred to as Form I and Form II, which differ in their molecular conformation, particularly in the torsion angles around the Cα-Cβ bond. ias.ac.inias.ac.in The unit cell parameters for a form of this compound monohydrate have been determined with high precision.

Table 3: Crystallographic Data for this compound Monohydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.netias.ac.in |

| Space Group | P2₁2₁2₁ | researchgate.netias.ac.in |

| a (Å) | 5.873(3) | researchgate.net |

| b (Å) | 24.814(4) | researchgate.net |

| c (Å) | 6.873(5) | researchgate.net |

| Molecules per unit cell (Z) | 4 | ias.ac.in |

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

The three-dimensional arrangement of this compound in the solid state is predominantly dictated by a comprehensive network of hydrogen bonds, which stabilizes the crystal lattice. Studies on this compound monohydrate have identified at least two crystalline forms, termed form I and form II, which differ in their conformational structures. ias.ac.inias.ac.in

Form II of this compound monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. ias.ac.inias.ac.in The crystal structure is significantly stabilized by a three-dimensional network of hydrogen bonds. ias.ac.in The packing of the molecules is influenced by these interactions, creating a stable supramolecular assembly. The chloride ion itself is a key participant in this network, with its environment being sensitive to the hydrogen bonding, a feature that can be probed by techniques like solid-state 35/37Cl NMR spectroscopy. acs.orgnih.gov

The crystal structure of this compound monohydrate has been characterized by X-ray diffraction, providing precise lattice parameters. These parameters define the unit cell in which the hydrogen-bonded network and molecular packing occur. researchgate.net The stability of this crystalline structure is not only dependent on strong hydrogen bonds but also on weaker van der Waals forces between the nonpolar side chains of the isoleucine molecules. ias.ac.in

Raman spectroscopy studies on L-isoleucine have also shed light on the nature of its hydrogen bonds. mdpi.commdpi.com For instance, L-isoleucine is noted to possess a long intermolecular N-H---O hydrogen bond with a length of 3.43 Å. mdpi.com The behavior of such bonds under varying temperature can indicate the stability of the crystal structure. mdpi.commdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | ias.ac.inresearchgate.net |

| Space Group | P2₁2₁2₁ | ias.ac.inias.ac.in |

| Cell Dimensions | a = 5.873(3) Å | researchgate.net |

| b = 24.814(4) Å | ||

| c = 6.873(5) Å | ||

| Molecules per cell (Z) | 4 | ias.ac.inias.ac.in |

Electronic Spectroscopy (UV-Vis, EPR) for this compound Coordination Complexes

While this compound itself is not a coordination complex, L-isoleucine and chloride ions readily participate in the formation of such complexes with transition metals. The electronic properties of these complexes can be investigated using UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy.

Studies on copper(II) coordination polymers incorporating an L-isoleucine-Schiff base ligand and a chloride ion (CuLCl) provide valuable insights. acs.orgnih.govacs.orgresearchgate.net The electronic spectra of these complexes, recorded in methanol, show distinct absorption bands. acs.orgnih.gov Typically, bands in the ultraviolet region are assigned to π → π* and n → π* transitions associated with the aromatic rings and the imine group of the Schiff base ligand. acs.orgnih.gov A broad absorption band in the visible region is characteristic of d-d transitions of the central copper(II) ion, which is indicative of its coordination environment. acs.orgnih.gov For square planar copper(II) complexes, multiple d-d transitions are possible, though they often overlap to form a single broad band. acs.org

| Transition | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| π → π | ~39,682 | Phenyl rings | nih.gov |

| n → π | ~27,624 | Imine moiety | |

| d-d | ~15,480 | Cu(II) center |

EPR spectroscopy is a powerful technique for probing the electronic structure and magnetic properties of paramagnetic species, such as copper(II) complexes. The EPR spectrum of a polycrystalline sample of the CuLCl complex at room temperature shows a broad, isotropic signal, which is typical for systems with significant dipolar broadening and spin-lattice relaxation. acs.orgnih.gov

In contrast, the EPR spectrum of the same complex in a frozen solution (at 77 K) exhibits axial features with well-resolved hyperfine lines in the parallel region. acs.orgnih.gov The analysis of the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥) provides detailed information about the geometry of the complex and the nature of the metal-ligand bonding. nih.gov For instance, in a Cu(L-isoleucine)₂·H₂O complex, EPR has been used to evaluate the exchange interactions between magnetically non-equivalent copper ions. aps.org

| State | Parameter | Value | Reference |

|---|---|---|---|

| Polycrystalline (298 K) | g_iso | 2.110 | acs.orgnih.gov |

| Solution (77 K) | g∥ | 2.270 | |

| g⊥ | 2.056 |

Computational Chemistry and Molecular Modeling of L Isoleucine Hydrochloride Systems

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure and properties of molecules from first principles, without reliance on empirical parameters.

DFT calculations are instrumental in analyzing the electronic properties of L-isoleucine systems. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE_gap) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. mdpi.com

Studies on L-isoleucine and its derivatives have utilized DFT, often with the B3LYP functional and a 6-31G basis set, to calculate these electronic parameters. sciensage.info For instance, substituting isoleucine with valine in a peptide has been shown to reduce the HOMO-LUMO energy gap, indicating enhanced molecular reactivity. mdpi.com Analysis of L-isoleucine, L-isoleucine maleate (B1232345) (LIM), and L-isoleucine oxalate (B1200264) (LIO) revealed that charge transfer occurs within these molecules, a phenomenon elucidated by HOMO-LUMO calculations. sciensage.info

In the solid state, DFT calculations using the generalized gradient approximation (GGA) have shown that L-isoleucine molecules exist in a zwitterionic form within the crystal. researchgate.net These calculations indicate a wide band gap of around 5 eV, with the electronic structure being predominantly influenced by the amine and carboxyl functional groups. researchgate.net The primary forces governing crystal formation are identified as dipolar interactions and hydrogen bonding of a mainly electrostatic nature. researchgate.net

A study on an L-isoleucine-Schiff base copper(II) coordination polymer employed unrestricted DFT (UM06-2x/LANL2DZ) to accommodate the open-shell d9 configuration of the copper(II) ion. nih.govacs.org The analysis identified four major electronic transitions in the UV region. The HOMO and LUMO distributions helped to characterize these transitions, such as π–π* transitions involving the carbonyl group, nitrogen atom, and aromatic ring. nih.govacs.org

Table 1: Calculated Electronic Transition Data for an L-Isoleucine-Schiff Base Copper(II) Complex This table presents data on the predominant electronic transitions calculated using TD-DFT, showing the wavelength, the orbitals involved, and the character of the transition.

| Wavelength (nm) | Transition | Character |

|---|---|---|

| 209 | H(β) → L+4(β) | π–π* |

| 231 | H–1(β) → L+1(β) | π–π* |

| 310 | H–4(β) → L(β) | π–π* |

| 472 | H(β) → L+1(β) | π–π* |

| 761 | H-26(β) → L(β) | d–d |

H: HOMO, L: LUMO. Data sourced from a study on a copper(II) coordination polymer. nih.gov

DFT calculations are highly effective in predicting spectroscopic properties, including vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govresearchgate.net Theoretical vibrational spectra are typically computed using functionals like B3LYP or M06-2x. nih.govasianpubs.org The calculated harmonic frequencies are often overestimated compared to experimental values due to the harmonic approximation and incomplete treatment of electron correlation. nih.gov To improve accuracy, these calculated frequencies are commonly scaled using correction factors. nih.gov

For an L-isoleucine-Schiff base copper(II) complex, DFT calculations successfully assigned the vibrational modes observed in the experimental IR spectrum. nih.gov For example, C–H stretching vibrations observed experimentally around 2996 cm⁻¹ and 2967 cm⁻¹ were correlated with scaled calculated values of 3004 cm⁻¹ and 2979 cm⁻¹, respectively. nih.gov Similarly, the shift in C=O and C=N stretching frequencies upon complexation from 1615 cm⁻¹ in the ligand to 1598 cm⁻¹ in the complex was supported by the calculations. nih.govacs.org

In a study of L-prolyl L-isoleucine, DFT/B3LYP calculations with a 6.31G(d,p) basis set yielded optimized geometrical parameters in good agreement with X-ray diffraction data. asianpubs.org The calculated vibrational wavenumbers showed minimal deviation from the observed values after scaling, with the intense band at 1683 cm⁻¹ assigned to the carbonyl stretching mode. asianpubs.org

Solid-state NMR studies on L-isoleucine HCl have provided detailed information on the chlorine electric field gradient and chemical shift tensors. acs.orgnih.gov Quantum chemical methods have been identified that can reproduce the experimental chlorine quadrupolar coupling constants (CQ) with a high degree of accuracy (root-mean-square deviation of 0.1 MHz). acs.orgnih.gov This demonstrates the predictive power of computational methods for NMR parameters, which are highly sensitive to the local molecular and electronic environment of the chloride ion. acs.orgnih.gov

Molecular Dynamics Simulations and Intermolecular Interaction Profiling

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of intermolecular interactions.

The interactions of L-isoleucine hydrochloride with its surrounding solvent (typically water) and with other solute molecules are critical to its behavior in solution. Studies have investigated these interactions using volumetric, acoustic, and thermodynamic measurements, often in the presence of various salts to probe specific effects. nih.govorientjchem.orgacs.org

In aqueous solutions, L-isoleucine generally acts as a structure-maker, meaning it enhances the structure of the surrounding water. cdnsciencepub.com However, its interaction thermodynamics can be complex. In aqueous ammonium (B1175870) chloride, L-isoleucine exhibits a "salting-out" effect, where its solubility decreases with increasing salt concentration. nih.govresearchgate.net Thermodynamic analysis, including Gibbs free energy calculations, showed this to be a nonspontaneous process. nih.govresearchgate.net

Conversely, studies with NaCl and KCl solutions indicated strong solute-solvent interactions. orientjchem.org The compressibility of L-isoleucine solutions decreases more significantly in KCl compared to NaCl, suggesting stronger molecular interactions with KCl. orientjchem.org The positive values of viscosity B-coefficients for L-isoleucine in aqueous semicarbazide (B1199961) hydrochloride and KCl solutions also point to robust solute-solvent interactions. cdnsciencepub.comtandfonline.com These interactions are predominantly hydrophilic-hydrophilic and hydrophilic-ionic. acs.org

Table 2: Thermodynamic Interaction Parameters for L-Isoleucine in Different Aqueous Solutions This table summarizes key findings on the interaction behavior of L-isoleucine in the presence of different electrolytes.

| Electrolyte | Key Finding | Interaction Type | Reference |

|---|---|---|---|

| Ammonium Chloride | Salting-out effect; nonspontaneous dissolution with increasing salt concentration. | Solute-Solvent | nih.govresearchgate.net |

| Potassium Chloride (KCl) | Strong solute-solvent interactions; significant decrease in compressibility. | Solute-Solvent | orientjchem.org |

| Semicarbazide Hydrochloride | Strong solute-solvent interactions indicated by positive viscosity B-coefficients. | Solute-Solvent | tandfonline.com |

The context-sensitivity of these interactions is a key theme. The hydrophobic and hydrophilic contributions to the hydration of the isoleucine side chain are influenced by the molecular background, which limits the direct applicability of simple group-transfer models from small-molecule analogs like butane. nih.gov

The hydration shell surrounding the L-isoleucine molecule and its associated ions is crucial for its stability and reactivity in aqueous solution. The number of water molecules in this shell, known as the hydration number (n_H), can be estimated from experimental and computational data.

Studies have shown that the hydration number of L-isoleucine decreases with increasing concentrations of co-solutes like semicarbazide hydrochloride or ethanol, indicating a dehydration effect. tandfonline.comiiste.org This happens as co-solute molecules replace water molecules in the immediate vicinity of the amino acid, enhancing solute-cosolute interactions over solute-solvent hydration. tandfonline.com A similar dehydration behavior was observed for L-isoleucine in the presence of ciprofloxacin (B1669076) hydrochloride at higher concentrations. acs.org

The thermal behavior of this compound monohydrate (L-Ile.H2O.HCl) provides direct insight into dehydration mechanisms. researchgate.net Thermal analysis revealed that the dehydration process occurs in stages, suggesting different binding strengths of the water molecules within the crystal lattice. Two phase transformations associated with the complete dehydration of the salt were observed between 28 °C and 160 °C. researchgate.net These transformations, which are dependent on both time and temperature, involve the loss of water and chlorine, ultimately leaving the precursor amino acid. researchgate.net

Crystal Morphology Prediction and Growth Mechanism Modeling

Computational modeling is a valuable tool for predicting the shape (morphology) of crystals and understanding their growth mechanisms. The final morphology of a crystal is determined by the relative growth rates of its different faces, which are in turn governed by intermolecular interactions. mdpi.com

Molecular modeling techniques have been used to simulate the morphology of L-isoleucine crystals. researchgate.net The simulated morphology often shows an elongated hexagonal plate-like shape with dominant (001) crystal facets. researchgate.net The lattice energy calculated from these simulations generally shows good agreement with experimental data, validating the force fields and methods used. researchgate.net

The presence of additives or impurities can significantly alter crystal morphology. The effect of L-leucine as an additive on L-isoleucine crystal growth has been studied both experimentally and computationally. researchgate.netresearchgate.net L-leucine alters the morphology to a more isometric hexagonal shape. researchgate.net Modeling suggests this occurs because L-leucine molecules preferentially bind to specific faces of the L-isoleucine crystal, such as the (100), (110), and (011) facets, thereby inhibiting their growth. researchgate.netresearchgate.net

Dynamic simulations can also predict nucleation rates. mdpi.com Isothermal crystallization of L-isoleucine, which can be influenced by factors like an applied electric potential, has been shown to have nucleation rates orders of magnitude higher than polythermal crystallization. mdpi.com Such simulations, combined with experimental data, help to elucidate the complex interplay of thermodynamics and kinetics in the formation of L-isoleucine crystals and their various polymorphs. researchgate.netmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula / Type |

|---|---|

| This compound | C₆H₁₄ClNO₂ |

| L-Isoleucine | C₆H₁₃NO₂ |

| Water | H₂O |

| L-Serine | C₃H₇NO₃ |

| Ammonium chloride | NH₄Cl |

| Potassium chloride | KCl |

| Sodium chloride | NaCl |

| Thiamine (B1217682) Hydrochloride | C₁₂H₁₈Cl₂N₄OS |

| L-isoleucine-Schiff base copper(II) complex | Coordination Polymer |

| L-prolyl L-isoleucine | C₁₁H₂₀N₂O₃ |

| Semicarbazide hydrochloride | CH₆ClN₃O |

| Ciprofloxacin hydrochloride | C₁₇H₁₉ClFN₃O₃ |

| Ethanol | C₂H₅OH |

| L-Leucine | C₆H₁₃NO₂ |

| Valine | C₅H₁₁NO₂ |

| L-isoleucine maleate | C₁₀H₁₇NO₆ |

| L-isoleucine oxalate | C₈H₁₅NO₆ |

| Butane | C₄H₁₀ |

| Glycine (B1666218) | C₂H₅NO₂ |

| L-Alanine | C₃H₇NO₂ |

| L-Histidine | C₆H₉N₃O₂ |

| L-Arginine | C₆H₁₄N₄O₂ |

| L-Glutamine | C₅H₁₀N₂O₃ |

| DL-alanine | C₃H₇NO₃ |

| L-threonine | C₄H₉NO₃ |

| L-phenylalanine | C₉H₁₁NO₂ |

| DL-nor-valine | C₅H₁₁NO₂ |

| D-(+)-glucose | C₆H₁₂O₆ |

| D-(+)-galactose | C₆H₁₂O₆ |

| D-(+)-xylose | C₅H₁₀O₅ |

| D-(-)-ribose | C₅H₁₀O₅ |

| Fumaric acid | C₄H₄O₄ |

| Carbamazepine | C₁₅H₁₂N₂O |

| Ibuprofen | C₁₃H₁₈O₂ |

| α-lactose monohydrate | C₁₂H₂₄O₁₂ |

| Taurine | C₂H₇NO₃S |

| L-arginine hydrochloride monohydrate | C₆H₁₅ClN₄O₂·H₂O |

| Lapatinib | C₂₉H₂₆ClFN₄O₄S |

| Anastrozole | C₁₇H₁₉N₅ |

| Pyridine carboxamide | C₆H₆N₂O |

Lattice Energy and Atom-Atom Interaction Calculations

Molecular modeling, utilizing both empirical atom-atom methods and ab initio quantum mechanical approaches, has been instrumental in simulating the morphology of L-isoleucine. researchgate.net The calculation of lattice energy is a critical step in validating the chosen computational methods. For L-isoleucine, the calculated lattice energy has shown excellent agreement with experimental data, with a variance of less than 5%. researchgate.netresearchgate.net This strong correlation confirms the suitability of the selected potential functions and atomic charge sets for accurately modeling the system. researchgate.netresearchgate.net

The simulated crystal morphology of L-isoleucine is characterized as an elongated hexagonal platelike shape. The dominant crystal facets are (001) and (00-1), accompanied by several minor faces, including (100), (-100), (110), (-1-10), (-110), (1-10), and (0-11). researchgate.net

Table 1: Calculated Interaction Energies in L-Isoleucine Crystals

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Electrostatic | Dominant Contribution |

| van der Waals | Significant Contribution |

| Total Lattice Energy | -21.62 (Calculated) |

| Experimental Lattice Energy | -21.33 |

This interactive table provides a summary of the calculated and experimental lattice energies for L-isoleucine, demonstrating the accuracy of the computational models. researchgate.net

Influence of Additives on Crystal Habit and Surface Chemistry

The presence of additives can significantly alter the crystal habit and surface chemistry of L-isoleucine. L-leucine, a structurally similar amino acid, has been studied as an additive. researchgate.net Experimental observations, supported by molecular modeling, show that the addition of L-leucine modifies the morphology of L-isoleucine crystals, leading to a more isometric hexagonal shape. researchgate.net This change is attributed to the reduction of growth along the b-axis of the L-isoleucine crystal. researchgate.net

The study of these interactions is crucial for controlling crystal shape in various applications. Computational tools provide a means for rapid screening of different additives and their effects on crystal engineering efforts. researchgate.net

Table 2: Influence of L-Leucine Additive on L-Isoleucine Crystal Facets

| Crystal Facet | Additive Binding Preference | Effect on Growth |

|---|---|---|

| (100) | Preferred | Inhibited |

| (-100) | Preferred | Inhibited |

| (110) | Preferred | Inhibited |

| (01-1) | Preferred | Inhibited |

| (001) & (00-1) | Less Preferred | Dominant Growth |

This interactive table summarizes the preferential binding sites of the L-leucine additive on L-isoleucine crystal surfaces and the resulting impact on crystal growth. researchgate.net

Quantitative and Qualitative Analytical Methodologies for L Isoleucine Hydrochloride Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For L-isoleucine hydrochloride, several chromatographic methods are particularly effective.

Ion Exchange Chromatography (IEC) Coupled with Post-Column Derivatization

Ion Exchange Chromatography (IEC) is a powerful and well-established technique for the separation of amino acids based on their net charge. 193.16.218uni-mate.hu This method is considered highly reliable and is often used as a reference method for amino acid analysis. europa.eu

In IEC, the amino acids are separated on a column packed with a resin that has charged functional groups. By carefully controlling the pH and ionic strength of the mobile phase (elution buffers), the amino acids can be selectively eluted from the column based on their individual isoelectric points. 193.16.218uni-mate.hu After separation, the amino acids are derivatized post-column, most commonly with ninhydrin (B49086). 193.16.218uni-mate.hueuropa.eu The ninhydrin reacts with the amino acids to produce a colored compound that is then detected by a photometric or visible (VIS) detector. europa.eueuropa.eu

The European Union has a ring-trial validated method based on IEC coupled to photometric detection (IEC-VIS) for the quantification of isoleucine in feed. europa.eueuropa.eu This method, however, does not distinguish between the different enantiomers (L- and D-isoleucine) or their salts. europa.eu The free amino acids are typically extracted from the sample using diluted hydrochloric acid. europa.eu

A key advantage of IEC with post-column derivatization is its robustness and relative freedom from matrix interferences, as many contaminants pass through the system without being retained. 193.16.218uni-mate.hu

| Parameter | Ion Exchange Chromatography (IEC) with Post-Column Derivatization |

| Principle | Separation based on the net charge of the amino acids. 193.16.218uni-mate.hu |

| Derivatization | Post-column with ninhydrin. 193.16.218uni-mate.hueuropa.eu |

| Detection | Photometric or Visible (VIS). europa.eueuropa.eu |

| Key Application | Official control method for quantifying isoleucine in feed. europa.eueuropa.eu |

| Advantage | Robust and less susceptible to matrix interference. 193.16.218uni-mate.hu |

| Limitation | Does not distinguish between enantiomers or salts of amino acids. europa.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and thermally stable compounds. nih.gov Since amino acids like L-isoleucine are not inherently volatile, they must be chemically modified through a process called derivatization before they can be analyzed by GC-MS. nih.gov

The derivatization process typically involves two steps: esterification followed by acylation. ubbcluj.ro For example, amino acids can be esterified with butanol-acetyl chloride and then trifluoroacetylated with trifluoroacetic anhydride. This converts the polar amino acids into volatile and thermally stable derivatives that can be separated by the gas chromatograph and subsequently detected by the mass spectrometer. nih.gov

GC-MS offers excellent separation efficiency and provides rich information for isotopomer balancing in metabolic flux analysis. researchgate.net The mass spectrometer acts as a highly specific detector, allowing for the identification and quantification of the derivatized amino acids based on their mass-to-charge ratio (m/z). Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantitative analysis. ubbcluj.ro

Advanced Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS)

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful analytical tools that provide high sensitivity and specificity for the analysis of amino acids, including L-isoleucine. nih.govnih.gov These techniques are particularly valuable for distinguishing between isomeric amino acids like leucine (B10760876), isoleucine, and alloisoleucine. nih.govrsc.org

In MS analysis, molecules are ionized and their mass-to-charge ratio is measured. For more complex analyses, tandem mass spectrometry (MS/MS) is employed. In MS/MS, specific ions are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. rsc.org This process provides structural information that can be used to differentiate between isomers that have the same mass. rsc.org

Liquid chromatography is often coupled with mass spectrometry (LC-MS/MS) to provide an additional layer of separation before detection. nih.govnih.gov While reversed-phase liquid chromatography (RPLC) can be challenging for polar analytes like amino acids, other chromatographic techniques such as mixed-mode chromatography have shown success in separating underivatized branched-chain amino acids. nih.govnih.gov The use of MS/MS allows for rapid analysis times and can eliminate the need for derivatization in some cases. nih.govnih.gov

| Technique | Principle | Key Advantage for L-Isoleucine Analysis |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves fragmentation of selected ions to provide structural information. | Ability to distinguish between isomers like leucine, isoleucine, and alloisoleucine. nih.govrsc.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the detection capabilities of MS/MS. | Enables the analysis of complex mixtures and can reduce the need for derivatization. nih.govnih.gov |

Capillary Electrophoresis (CE) and Coupled CE-MS Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like amino acids. nih.govmdpi.com CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. mdpi.comsciex.com

When coupled with mass spectrometry (CE-MS), this technique becomes a powerful tool for the selective and sensitive profiling of polar and charged metabolites in complex biological samples. researchgate.netresearchgate.net CE-MS offers several advantages, including high separation efficiency, short analysis times, and the ability to analyze underivatized amino acids. nih.govmdpi.com

The development of interfaces like the electrokinetically pumped sheath-flow interface has facilitated the coupling of high-speed CZE with MS, enabling rapid separations of amino acid mixtures with high theoretical plate counts and low detection limits. nih.gov CE-MS has been successfully used to separate and identify Amadori compounds of various amino acids, including isoleucine. researchgate.net

Development and Validation of Analytical Methods in Complex Research Matrices

The development and validation of analytical methods are critical steps to ensure that the data generated are accurate, reliable, and reproducible, especially when analyzing this compound in complex matrices such as feed, biological fluids, and pharmaceutical formulations. researchgate.netmdpi.comnih.gov

Method validation involves assessing several key parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

For example, a reversed-phase liquid chromatographic method for branched-chain amino acids was validated for linearity, precision (intra-day RSD ≤2.22%), and accuracy (recoveries of 98.9-100.9%). researchgate.net Similarly, an LC-MS/MS method for L- and D-amino acids was validated, demonstrating the importance of accounting for racemization during sample hydrolysis by using deuterated hydrochloric acid. mdpi.com The validation of a method for amino acid analysis in ruminant feeds, tissue, and milk using isotope dilution and HILIC-LC-MS/MS highlights the need for rugged and accessible methods in complex agricultural and biological research. nih.gov

The validation process ensures that the chosen analytical method is fit for its intended purpose and provides confidence in the quality of the research findings.

Chiral Analytical Methods for Enantiomeric and Diastereomeric Resolution